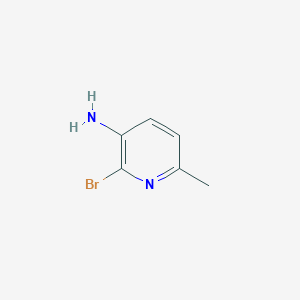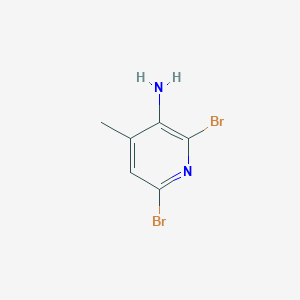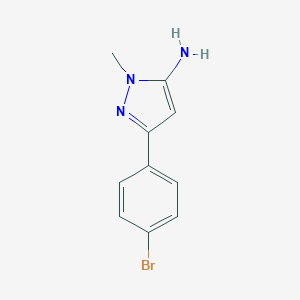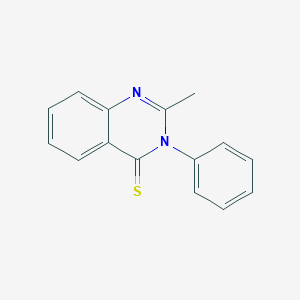
2-Methyl-3-phenylquinazoline-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-phenylquinazoline-4-thione is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. This compound belongs to the quinazoline family of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
作用机制
The mechanism of action of 2-Methyl-3-phenylquinazoline-4-thione is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
2-Methyl-3-phenylquinazoline-4-thione has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes or proteins involved in cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
The advantages of using 2-Methyl-3-phenylquinazoline-4-thione in lab experiments include its potent biological activity, its relatively simple synthesis method, and its potential applications in medicinal chemistry. However, there are also several limitations to using this compound in lab experiments. One limitation is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which can make it difficult to work with at high concentrations.
未来方向
There are several future directions for research on 2-Methyl-3-phenylquinazoline-4-thione. One direction is to further investigate its mechanism of action, particularly with regard to its effects on cancer cells. Another direction is to explore its potential applications in other areas of medicinal chemistry, such as antiviral and antibacterial agents. Additionally, research could be done to develop more efficient synthesis methods for this compound, as well as to explore its potential use in combination with other drugs or therapies.
合成方法
The synthesis of 2-Methyl-3-phenylquinazoline-4-thione can be achieved by several methods. One of the most common methods is the reaction of 2-aminobenzophenone with methyl isothiocyanate in the presence of a base such as potassium carbonate. This reaction yields the desired compound as a yellow solid. Another method involves the reaction of 2-methyl-3-phenylquinazolin-4-one with thiourea in the presence of a catalyst such as zinc chloride. This reaction also yields the desired compound as a yellow solid.
科学研究应用
2-Methyl-3-phenylquinazoline-4-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In particular, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to exhibit antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis B virus.
属性
CAS 编号 |
13193-50-5 |
|---|---|
产品名称 |
2-Methyl-3-phenylquinazoline-4-thione |
分子式 |
C15H12N2S |
分子量 |
252.3 g/mol |
IUPAC 名称 |
2-methyl-3-phenylquinazoline-4-thione |
InChI |
InChI=1S/C15H12N2S/c1-11-16-14-10-6-5-9-13(14)15(18)17(11)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI 键 |
KBDVBPKCFRMICV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



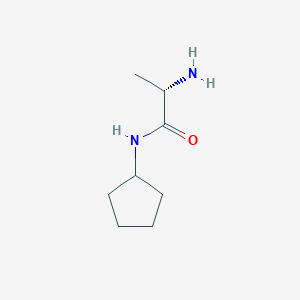
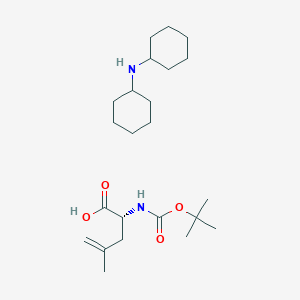
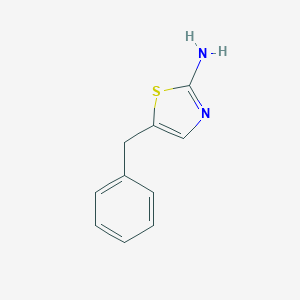
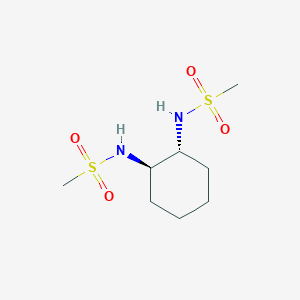
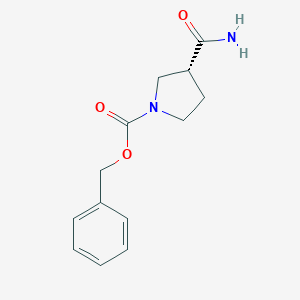
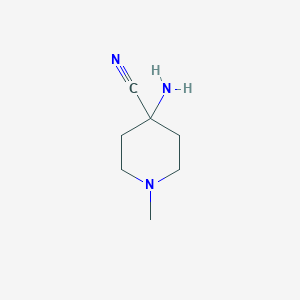
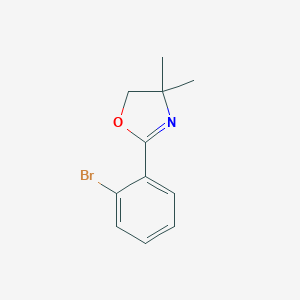
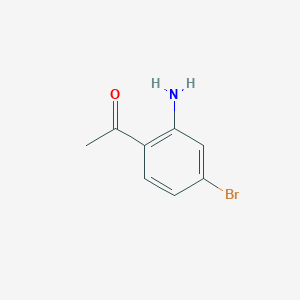
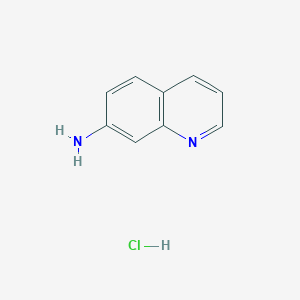
![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)

